molecular formula C10H11N3 B046389 4-(1H-Imidazol-1-yl)-2-methylaniline CAS No. 118111-96-9

4-(1H-Imidazol-1-yl)-2-methylaniline

Cat. No.: B046389
CAS No.: 118111-96-9
M. Wt: 173.21 g/mol
InChI Key: XEUDPJHDTZGULF-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-2-methylaniline is a compound that features an imidazole ring attached to a methylaniline moiety Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound

Mechanism of Action

Target of Action

The primary target of 4-(1H-Imidazol-1-yl)-2-methylaniline is the Nitric Oxide Synthase, inducible (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. Imidazole derivatives, such as this compound, are known to interact with a variety of targets and exhibit a broad range of biological activities .

Mode of Action

It is known that imidazole derivatives can bind to the heme center of enzymes, inhibiting their function . This suggests that this compound may interact with its target, iNOS, and inhibit its function, thereby affecting the production of NO.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the role of iNOS and NO in the body. NO is involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Therefore, inhibiting iNOS could potentially affect these processes . .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of iNOS and the subsequent reduction in NO production. This could potentially affect a variety of physiological processes where NO plays a role, such as vasodilation, immune response, and neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-1-yl)-2-methylaniline typically involves the formation of the imidazole ring followed by its attachment to the methylaniline moiety. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of disubstituted imidazoles . Another approach involves the oxidative condensation of ketones and amidines, which produces tri-substituted imidazol-4-ones .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-1-yl)-2-methylaniline undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.

    Reduction: The compound can be reduced to form different derivatives with altered chemical properties.

    Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions include imidazolones, reduced imidazole derivatives, and substituted imidazoles, each with distinct chemical and biological properties.

Scientific Research Applications

4-(1H-Imidazol-1-yl)-2-methylaniline has a wide range of scientific research applications:

Comparison with Similar Compounds

4-(1H-Imidazol-1-yl)-2-methylaniline can be compared with other imidazole-containing compounds, such as:

    Clemizole: An antihistaminic agent with a similar imidazole core.

    Metronidazole: An antimicrobial agent used to treat bacterial and protozoal infections.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other imidazole derivatives .

Properties

IUPAC Name

4-imidazol-1-yl-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-6-9(2-3-10(8)11)13-5-4-12-7-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUDPJHDTZGULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560431
Record name 4-(1H-Imidazol-1-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118111-96-9
Record name 4-(1H-Imidazol-1-yl)-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Stannous chloride dihydrate (55.0 g) was added portionwise to a stirred suspension of 1-(3-methyl-4-nitrophenyl)imidazole (10.0 g) in absolute ethanol (100 cm3). After heating under reflux for 4 hours, the cooled mixture was basified to pH8 with aqueous 2.5M sodium hydroxide solution and filtered. The filtrate was evaporated in vacuo, partitioned between chloroform (100 cm3) and water (50 cm3), and the aqueous phase was further extracted with chloroform (3×50 cm3). The combined and dried (MgSO4) extracts were concentrated in vacuo to give a solid which was recrystallised from ethyl acetate to afford 1-(4-amino-3-methylphenyl)imidazole, m.p. 131°-134°, (4.7 g).
[Compound]
Name
Stannous chloride dihydrate
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 1-(3-methyl-4-nitro-phenyl)-1H-imidazole (200 mg, 0.98 mmol) and 10% Palladium on carbon (35 mg) was added degassed methanol (3 mL). The suspension was flushed and evacuated with hydrogen/vacuum line. The suspension was allowed to stir at room temperature for 14 h under hydrogen atmosphere (hydrogen balloon). The dark reaction mixture was filtered through a pad of celite and rinsed with methanol. Concentration of the filtrate gave the title compound (166 mg, 98%) which was used for the next step without purification. 1H NMR (300 MHz, DMSO-d6) δ 7.95 (1H, s), 7.48 (1H, s), 7.16 (1H, narrow d, J=2.5 Hz), 7.09 (1H, dd, J=2.5, 8.4 Hz), 7.01 (1H, s), 6.67 (1H, d, J=8.4 Hz), 5.03 (2H, broad s), 2,10 (3H, s).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

Stannous chloride dihydrate (55.0 g) was added portionwise to a stirred suspension of 1-(3-methyl-4-nitrophenyl)imidazole (10.0 g) in absolute ethanol (100 cm3). After heating under reflux for 4 hours, the cooled mixture was basified to pH8 with aqueous 2.5M sodium hydroxide solution and filtered. The filtrate was evaporated in vacuo, partitioned between chloroform (100 cm3) and water (50 cm3), and the aqueous phase was further extracted with chloroform (3×50 cm3). The combined and dried (MgSO4) extracts were concentrated in vacuo to give a solid which was recrystallised from ethyl acetate to afford 1-(4-amino-3-methylphenyl)imidazole)imidazole, m.p. 131°-134°, (4.7 g).
[Compound]
Name
Stannous chloride dihydrate
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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